molecular formula C15H20N4O4 B12721233 2-(4-Amino-5-but-2-enyl-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol CAS No. 87984-10-9

2-(4-Amino-5-but-2-enyl-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol

Cat. No.: B12721233
CAS No.: 87984-10-9
M. Wt: 320.34 g/mol
InChI Key: QJEHCYLNRGMEMP-YEZPCYKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Amino-5-but-2-enyl-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol is a complex organic compound that features a pyrrolopyrimidine core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-5-but-2-enyl-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol typically involves multi-step organic synthesis. The key steps may include:

    Formation of the pyrrolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the but-2-enyl group: This step may involve alkylation or Heck coupling reactions.

    Functionalization of the furan ring: This can be done through hydroxymethylation reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of automated synthesis equipment and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the double bonds in the but-2-enyl group or the pyrrolopyrimidine core.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the compound, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of double bonds can lead to saturated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biochemical pathways and enzyme interactions.

    Medicine: Potential use as a therapeutic agent or drug precursor.

    Industry: Applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may involve binding to enzymes or receptors, altering biochemical pathways, or modulating cellular functions. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Amino-5-but-2-enyl-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol: can be compared with other pyrrolopyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and structural features, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

CAS No.

87984-10-9

Molecular Formula

C15H20N4O4

Molecular Weight

320.34 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[4-amino-5-[(E)-but-2-enyl]pyrrolo[2,3-d]pyrimidin-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C15H20N4O4/c1-2-3-4-8-5-19(14-10(8)13(16)17-7-18-14)15-12(22)11(21)9(6-20)23-15/h2-3,5,7,9,11-12,15,20-22H,4,6H2,1H3,(H2,16,17,18)/b3-2+/t9-,11-,12-,15-/m1/s1

InChI Key

QJEHCYLNRGMEMP-YEZPCYKBSA-N

Isomeric SMILES

C/C=C/CC1=CN(C2=NC=NC(=C12)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

CC=CCC1=CN(C2=NC=NC(=C12)N)C3C(C(C(O3)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.